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Compound of Interest

Compound Name: 4-bromo-5-chloro-1H-indole

Cat. No.: B3089281 Get Quote

An In-depth Technical Guide to the Physical Properties of 4-bromo-5-chloro-1H-indole

Foreword: A Note on a Niche Research Compound
As a Senior Application Scientist, it is crucial to begin this guide by establishing a clear and

transparent context. 4-bromo-5-chloro-1H-indole (CAS No. 1191028-48-4) is a highly

specific, substituted indole derivative.[1] Unlike more common reagents, it is primarily a

research chemical, meaning that a comprehensive, publicly available dataset of its

experimentally verified physical properties is not extensive. This is a common scenario for

novel building blocks in drug discovery.

Therefore, this guide is structured to serve a dual purpose. First, it will consolidate the available

computed and vendor-supplied data for this compound. Second, and more importantly, it will

provide researchers with a robust framework of detailed, field-proven experimental protocols to

determine these properties empirically. The narrative will focus on the causality behind

experimental choices, empowering scientists to not only generate data but also to understand

its validity and implications. This approach ensures that the guide is not merely a static data

sheet but a dynamic tool for active research and development.

Section 1: The Strategic Importance of Halogenated
Indoles
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of

numerous pharmaceuticals and biologically active molecules.[2] The strategic placement of
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halogen atoms, such as bromine and chlorine, is a cornerstone of modern drug design.

Halogenation profoundly influences a molecule's physicochemical properties, including:

Lipophilicity: Affecting membrane permeability and passage through biological barriers.

Metabolic Stability: Blocking sites of metabolic attack, thereby increasing the compound's

half-life.

Binding Affinity: Halogen atoms can form specific halogen bonds with biological targets,

enhancing potency and selectivity.

4-bromo-5-chloro-1H-indole, with its vicinal bromo- and chloro-substituents on the benzene

ring portion of the indole, represents a unique building block for exploring these effects in novel

drug candidates. A thorough understanding of its physical properties is the foundational first

step in its journey from a lab chemical to a potential therapeutic lead.

Section 2: Core Physicochemical Properties
The following tables summarize the known and computed data for 4-bromo-5-chloro-1H-
indole. It is imperative to treat computed data as a reliable estimation that requires

experimental validation.

Table 1: Compound Identification and Computed Data
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Property Value Source

IUPAC Name 4-bromo-5-chloro-1H-indole [1]

CAS Number 1191028-48-4 [1]

Molecular Formula C₈H₅BrClN [1][3]

Molecular Weight 230.49 g/mol [1][3]

Appearance Solid (Expected) [4]

Purity
≥95% (Typical Commercial

Grade)
[1]

XLogP3 2.4 [3]

Storage
Sealed in a dry environment,

room temperature
[4]

Note: XLogP3 is a computed value representing the logarithm of the octanol/water partition

coefficient, a key indicator of lipophilicity.

Section 3: A Practical Guide to Experimental
Characterization
The following protocols are designed as self-validating systems for researchers to determine

the key physical properties of 4-bromo-5-chloro-1H-indole.

Workflow for Physicochemical Characterization
This workflow outlines the logical progression for characterizing a novel solid compound.
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Phase 1: Initial Assessment

Phase 2: Solubility Profiling

Phase 3: Spectroscopic Confirmation

Obtain Sample
(CAS: 1191028-48-4)

Visual Inspection
(Color, Form)

Melting Point Determination
(Purity Indicator)

Select Solvent Panel
(Polar, Aprotic, Nonpolar)

If sample is solid & appears pure

Qualitative Solubility Test

Semi-Quantitative Analysis
(mg/mL)

¹H & ¹³C NMR
(Structural Backbone)

Proceed to structural analysis

Data Integration & 
Structure Confirmation

FT-IR
(Functional Groups)

Mass Spectrometry
(Molecular Weight)
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Caption: General workflow for the physical and structural characterization of a novel

compound.

Protocol for Melting Point Determination
Expertise & Experience: The melting point is a critical first indicator of a compound's purity. A

sharp, narrow melting range (typically < 2 °C) is indicative of high purity. Impurities depress and

broaden the melting range. This protocol uses a standard digital melting point apparatus, a

reliable and common piece of laboratory equipment.

Methodology:

Sample Preparation: Ensure the 4-bromo-5-chloro-1H-indole sample is completely dry and

finely powdered. A mortar and pestle can be used to gently crush any crystalline lumps.

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a

small amount of material into the tube. Invert the tube and tap the sealed end gently on a

hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved.

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point

apparatus.

Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine

an approximate melting range.

Accurate Measurement: Using a fresh sample, set the apparatus to heat quickly to about 20

°C below the scouted melting point. Then, reduce the ramp rate to 1-2 °C/min.

Observation & Recording: Record the temperature at which the first drop of liquid appears

(T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting

range is T1-T2.

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Solubility Profiling
Expertise & Experience: Understanding a compound's solubility is paramount for its application

in assays, formulation, and synthetic reactions. This protocol uses a panel of solvents with
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varying polarities to build a comprehensive solubility profile. The choice of solvents (e.g., Water,

DMSO, Ethanol, DCM, Hexane) covers the full spectrum from highly polar protic to nonpolar.

Methodology:

Solvent Panel Selection: Prepare vials containing the following solvents:

Polar Protic: Deionized Water, Ethanol

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone

Nonpolar: Dichloromethane (DCM), Hexanes

Qualitative Assessment:

To 1 mL of each solvent, add approximately 1 mg of 4-bromo-5-chloro-1H-indole.

Vortex each vial for 30 seconds.

Visually inspect for dissolution. Classify as "Freely Soluble," "Sparingly Soluble," or

"Insoluble."

Semi-Quantitative Assessment (for solvents showing solubility):

Start with a known mass of the compound (e.g., 10 mg) in a vial.

Add the solvent in small, measured aliquots (e.g., 100 µL).

Vortex thoroughly after each addition until the solid is fully dissolved.

Record the total volume of solvent required to dissolve the compound.

Calculate the approximate solubility in mg/mL.
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Solvent Panel

Weigh 1 mg of Compound

Add 1 mL Water Add 1 mL DMSO Add 1 mL DCM Add 1 mL Hexane

Vortex all samples
(30 seconds)

Visually Soluble?

Classify: Soluble
Proceed to Quant.

 Yes 

Classify: Insoluble
END

 No 

Click to download full resolution via product page

Caption: Workflow for qualitative solubility screening.

Section 4: Spectroscopic Data for Structural
Confirmation
While specific spectra for this compound are not readily published, this section outlines the

expected characteristics based on its structure, providing a guide for data interpretation once

acquired.

Table 2: Predicted Spectroscopic Features
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Technique Expected Features Rationale

¹H NMR

~8.0-8.5 ppm (s, 1H): N-H

proton. ~7.0-7.8 ppm (m, 3H):

Aromatic protons on the indole

ring. The specific coupling

patterns will depend on the

final confirmed structure. ~6.5-

7.0 ppm (m, 1H): Proton at C3.

The indole N-H proton is

typically broad and downfield.

The aromatic protons will

appear in the characteristic

aromatic region, with their

chemical shifts influenced by

the electron-withdrawing

effects of the halogens.

¹³C NMR

~100-140 ppm: 8 distinct

signals corresponding to the 8

carbon atoms of the indole

core. Carbons bonded to

halogens (C4 and C5) will be

significantly shifted.

The number of signals

confirms the number of unique

carbon environments.

Chemical shifts provide

information about the

electronic environment of each

carbon.

FT-IR

~3400 cm⁻¹ (sharp): N-H

stretch. ~3100-3000 cm⁻¹:

Aromatic C-H stretch. ~1600-

1450 cm⁻¹: C=C aromatic ring

stretches. ~1100-1000 cm⁻¹:

C-Cl stretch. ~700-600 cm⁻¹:

C-Br stretch.

Each peak corresponds to the

vibrational frequency of a

specific functional group,

allowing for confirmation of the

indole (N-H) and halo-aromatic

(C-Cl, C-Br) nature of the

molecule.

Mass Spec.

M⁺ and M+2 peaks: A complex

isotopic pattern characteristic

of a molecule containing one

bromine (¹⁹Br/⁸¹Br ≈ 1:1) and

one chlorine (³⁵Cl/³⁷Cl ≈ 3:1)

atom. The most abundant peak

will be at m/z ≈ 229.

This isotopic signature is a

definitive method for

confirming the elemental

composition (presence of Br

and Cl) and the molecular

weight of the compound.

Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-bromo-5-chloro-1H-indole may be limited to

the supplier, safe handling practices can be established based on analogous halogenated
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aromatic compounds.[5]

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[6]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion
4-bromo-5-chloro-1H-indole is a valuable, specialized building block for chemical and

pharmaceutical research. While publicly available experimental data is scarce, this guide

provides the necessary framework for its comprehensive characterization. By employing the

detailed protocols for determining melting point, solubility, and spectroscopic identity,

researchers can confidently validate the quality and structure of their material. This empirical

data, once generated, becomes the bedrock upon which all subsequent biological and

chemical studies are built, ensuring the integrity and reproducibility of the research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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